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4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

Low-k Dielectric Materials Polyimide Synthesis Microelectronics Packaging

Researchers seeking high-performance polyimide monomers often encounter solubility and moisture uptake limitations with non-fluorinated diamines. 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl (CAS 138321-99-0) is engineered to overcome these barriers. - Delivers polyimides with dielectric constants as low as 2.57 and moisture absorption of only 0.1-0.7 wt%. - Enables solution casting and spin-coating due to excellent solubility in NMP and DMAc. - Produces transparent, tough films (tensile strength 87-135 MPa) with thermal stability exceeding 520°C.

Molecular Formula C26H18F6N2O2
Molecular Weight 504.4 g/mol
CAS No. 138321-99-0
Cat. No. B148434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl
CAS138321-99-0
Molecular FormulaC26H18F6N2O2
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F
InChIInChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2
InChIKeyIWFSADBGACLBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl Monomer Overview


4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl (CAS 138321-99-0) is a high-purity aromatic diamine monomer distinguished by its biphenyl core and two pendant trifluoromethyl (-CF3) groups . Its primary industrial and research value is as a precursor for synthesizing advanced polyimides, polyamides, and poly(amide-imide)s. The strategic placement of the -CF3 groups and ether linkages is engineered to enhance polymer solubility, reduce dielectric constant, lower moisture uptake, and improve optical transparency compared to non-fluorinated analogs [1].

Irreplaceability of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl


Generic substitution with non-fluorinated diamines like 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) is not feasible for high-performance electronic applications. While BAPB-based polyimides possess toughness and flexibility, they fail to deliver the specific and simultaneous combination of low dielectric constant, low moisture uptake, high thermal degradation stability, and a moderate glass transition temperature required for advanced microelectronics fabrication [1]. The introduction of the -CF3 groups in 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl directly addresses this failure by reducing chain-chain interactions and electronic polarization, thereby creating a new performance standard unattainable by its non-fluorinated predecessor.

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl Performance Advantages


Dielectric Constant Reduction vs. BAPB

Polyimides synthesized from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl achieve significantly lower dielectric constants compared to those from the non-fluorinated analog BAPB. The fluorinated monomer yields polymers with dielectric constants in the range of 2.57–3.65 (at 10 kHz) [1]. This performance directly addresses the failure of BAPB-based polyimides, which are explicitly stated to not exhibit the low dielectric constant required for certain electronic applications [2].

Low-k Dielectric Materials Polyimide Synthesis Microelectronics Packaging

Moisture Absorption Reduction vs. BAPB

The hydrophobic -CF3 groups in 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl confer a quantifiable advantage in moisture resistance. The resulting polyimides exhibit moisture absorption as low as 0.1–0.7 wt% [1]. In contrast, polyimides from non-fluorinated BAPB are documented to have a higher moisture uptake that makes them unsuitable for certain electronic applications [2].

Moisture Resistance Polyimide Films Electronic Packaging Reliability

Tensile Properties of Derived Polymers

Polymers derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl are tough and ductile, with reported tensile strengths of 87–135 MPa and elongations to break of 8–22% [1].

Mechanical Properties High-Performance Films Polyamide Synthesis

Thermal Stability and Solubility vs. BAPB

The target diamine enables the production of polyimides with exceptional thermal stability, showing no significant weight loss below 520°C and exhibiting glass transition temperatures (Tg) from 247–313°C [1]. Critically, these polymers also demonstrate enhanced solubility in organic solvents like NMP and DMAc, a direct benefit of the -CF3 groups that facilitates solution-based processing methods like spin-coating [2]. This dual advantage is not available with non-fluorinated analogs like BAPB, which lack this combination of high thermal stability and process-enabling solubility [3].

Thermal Stability Polymer Solubility Solution Processing

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl Application Scenarios


Low-k Interlayer Dielectric Materials

This monomer is ideally suited for synthesizing polyimides for use as interlayer dielectrics in advanced semiconductor packaging. The quantified low dielectric constant (2.57–3.65) and low moisture absorption (0.1–0.7 wt%) directly address the failure points of non-fluorinated alternatives like BAPB [1][2]. These properties minimize signal delay and improve device reliability, making it a strategic material for high-frequency applications [3].

High-Performance Gas Separation Membranes

The monomer is a key precursor for creating fluorinated polyimide and polyamide gas separation membranes. The bulky -CF3 groups create high molecular free volume in the polymer matrix, which is directly correlated with superior gas permeability while maintaining good selectivity, a combination that is highly desirable for industrial gas separation processes [4].

Flexible and Optically Transparent Substrates

The polymer films derived from this diamine are reported to be transparent and tough, with tensile strengths of 87–135 MPa [5]. The inherent optical transparency, a consequence of the disrupted chain packing from the -CF3 groups, combined with its high thermal stability (>520°C decomposition temperature) [1], positions it as a strong candidate for flexible display substrates and other optoelectronic devices requiring both clarity and thermal resilience.

Solution-Processable High-Temperature Coatings

Unlike many high-temperature polymers that are intractable, the polymers from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl exhibit excellent solubility in common amide-type solvents like NMP and DMAc [2]. This enables facile solution casting and spin-coating onto complex topographies, a critical advantage for manufacturing passivation layers, planarization coatings, and protective films in electronics and aerospace applications [3].

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